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For Researchers, Scientists, and Drug Development Professionals

Introduction
SMW139 is a potent and selective allosteric antagonist of the P2X7 receptor (P2X7R), an ATP-

gated ion channel predominantly expressed on immune cells, particularly microglia.[1] Its high

affinity and specificity for P2X7R have led to its development as a radiolabeled positron

emission tomography (PET) tracer, [¹¹C]SMW139, for in vivo imaging of neuroinflammation.

This guide provides a comprehensive overview of the binding characteristics of SMW139,

including its affinity for human and rodent P2X7R, its specificity profile, and detailed

experimental protocols for assessing these properties.

Data Presentation: Quantitative Binding Affinity of
SMW139
The binding affinity of SMW139 for the P2X7 receptor has been determined in various species

using different experimental techniques. The following tables summarize the key quantitative

data.

Table 1: Dissociation Constant (Kd) of SMW139 for P2X7 Receptor
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Species
Receptor
Type

Radioligand
Experiment
al Method

Kd (nM) Reference

Human P2X7R [³H]SMW139

Saturation

Binding

Assay

4.6 ± 0.8

Rat P2X7R [³H]SMW139

Saturation

Binding

Assay

20.6 ± 1.7 [2]

Table 2: Inhibition Constant (Ki) of SMW139 for Human P2X7 Receptor

Species Receptor Type
Experimental
Method

Ki (nM) Reference

Human P2X7R Not Specified 32 [1]

Binding Specificity of SMW139
The specificity of SMW139 for the P2X7 receptor is a critical aspect of its utility as a research

tool and potential therapeutic agent.

Allosteric Binding Mechanism
SMW139 functions as an allosteric antagonist, meaning it binds to a site on the P2X7 receptor

that is distinct from the orthosteric site where the endogenous agonist, ATP, binds. This is

evidenced by the observation that while the orthosteric antagonist A-740003 could not

completely block [¹¹C]SMW139 binding, the structurally similar allosteric antagonist JNJ-

47965567 could fully displace it.

Selectivity Profile
While comprehensive screening against a wide panel of receptors is not extensively reported in

the public domain, the available data strongly support the selectivity of SMW139 for the P2X7

receptor. In vivo blocking experiments in animal models of neuroinflammation have

demonstrated that the uptake of [¹¹C]SMW139 in the brain can be significantly reduced by co-
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administration of another P2X7R-specific antagonist, JNJ-47965567, indicating that the PET

signal is specific to P2X7R binding.[2] Furthermore, studies have highlighted that SMW139 is a

P2X subtype-selective allosteric modulator.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections provide in-depth protocols for key experiments used to characterize the

binding of SMW139.

Saturation Binding Assay for Kd Determination
This protocol describes the methodology to determine the dissociation constant (Kd) of

[³H]SMW139 for the P2X7 receptor.

Materials:

[³H]SMW139 (Radioligand)

Unlabeled SMW139 (for determining non-specific binding)

Cell membranes or tissue homogenates expressing the P2X7 receptor (e.g., from human or

rat)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

GF/C filters, presoaked in 0.5% polyethyleneimine

Scintillation vials and scintillation fluid

Filtration apparatus

Scintillation counter

Procedure:

Prepare a series of dilutions of [³H]SMW139 in binding buffer, typically ranging from 0.1 to 10

times the expected Kd.
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For each concentration of [³H]SMW139, prepare two sets of tubes: one for total binding and

one for non-specific binding.

To the non-specific binding tubes, add a high concentration of unlabeled SMW139 (e.g., 10

µM) to saturate the P2X7 receptors.

Add the cell membranes or tissue homogenates to all tubes.

Initiate the binding reaction by adding the [³H]SMW139 dilutions to the tubes.

Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g.,

60 minutes).

Terminate the binding reaction by rapid filtration through the GF/C filters using a filtration

apparatus.

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Calculate specific binding by subtracting the non-specific binding from the total binding for

each radioligand concentration.

Analyze the specific binding data using non-linear regression analysis to determine the Kd

and Bmax (maximum number of binding sites).

In Vivo PET Imaging Protocol with [¹¹C]SMW139
This protocol outlines the general procedure for conducting in vivo PET imaging in a rat model

of neuroinflammation to assess P2X7R expression.

Animal Model:

Experimental Autoimmune Encephalomyelitis (EAE) induced in Lewis rats is a common

model for multiple sclerosis and neuroinflammation.[2]
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Rats with local overexpression of the human P2X7 receptor in the brain can also be used to

assess target engagement.

Radiotracer:

[¹¹C]SMW139 is synthesized with a high radiochemical purity (>98%).

Procedure:

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the PET

scanner.

Tracer Injection: Administer a bolus injection of [¹¹C]SMW139 intravenously (e.g., via the tail

vein). The injected dose is typically in the range of 25-40 MBq.

PET Scan Acquisition: Acquire dynamic PET data for a duration of 60-90 minutes.

Arterial Blood Sampling (for full kinetic modeling): If required for quantitative analysis, collect

arterial blood samples throughout the scan to measure the concentration of the radiotracer in

plasma and its metabolites.

Image Reconstruction and Analysis:

Reconstruct the dynamic PET data into a series of time frames.

Define regions of interest (ROIs) in the brain (e.g., striatum, cerebellum, spinal cord).

Generate time-activity curves (TACs) for each ROI, which show the change in tracer

concentration over time.

Analyze the TACs using pharmacokinetic models (e.g., a reversible two-tissue

compartment model) to quantify tracer uptake and binding potential (BPnd), which is an

index of receptor density.

Blocking Experiment (for specificity validation): To confirm that the observed PET signal is

specific to P2X7R, a separate group of animals can be pre-treated with a non-radiolabeled

P2X7R antagonist (e.g., JNJ-47965567) before the [¹¹C]SMW139 injection. A significant

reduction in tracer uptake in the brain would confirm specific binding.
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Mandatory Visualizations
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Caption: P2X7R signaling cascade upon ATP binding and its inhibition by SMW139.

Experimental Workflow for [¹¹C]SMW139 PET Imaging
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Caption: Step-by-step workflow for in vivo [¹¹C]SMW139 PET imaging studies.
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Logical Relationship of SMW139 Binding and Specificity
Assessment
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Caption: Logical framework for evaluating the binding affinity and specificity of SMW139.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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